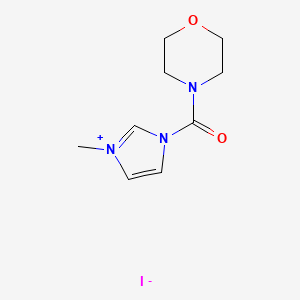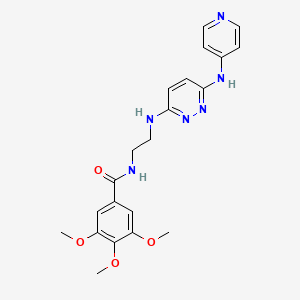
4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide, also known as ADIBO, is a small molecule compound that has been extensively studied for its potential applications in scientific research. ADIBO is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. In
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
A notable application of derivatives of 4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is in the development of novel antimicrobial and antituberculosis agents. Research has demonstrated the synthesis of compounds with significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showcasing potential as new therapeutic options for tuberculosis treatment. These compounds exhibit promising activity, indicating their potential for further development as antimicrobial agents (Jeankumar et al., 2013).
Antioxidant and Anti-inflammatory Properties
Another area of research interest involves the evaluation of antioxidative properties of aminothiazole derivatives. These compounds have been synthesized and tested for their ability to inhibit lipid peroxidation, a key process in oxidative stress, suggesting their utility in the development of novel antioxidants with therapeutic applications in treating oxidative stress-related conditions (Uchikawa et al., 1996).
Corrosion Inhibition
Research into the application of pyridyl substituted triazole derivatives, closely related to the chemical structure , has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds show high inhibition efficiency, suggesting their potential application in protecting industrial materials from corrosion (Ansari et al., 2014).
Cancer Research
Derivatives of 4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide have also been explored for their anticancer properties. Studies have synthesized novel compounds and evaluated them for their cytotoxic activity against cancer cell lines, contributing to the discovery of potential new cancer therapies (Rahmouni et al., 2016).
Enzyme Inhibition
Furthermore, these compounds have been investigated as selective inhibitors of specific enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing potential for the treatment of diseases associated with angiogenesis, including cancer. The specificity and efficacy of these compounds underline their potential in targeted therapies (Borzilleri et al., 2006).
Propriétés
IUPAC Name |
4-amino-N-[(2,3-dimethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-24-13-8-5-6-11(16(13)25-2)10-21-18(23)17-14(19)15(22-26-17)12-7-3-4-9-20-12/h3-9H,10,19H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPMPVQAQIOWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2,3-dimethoxybenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2656453.png)
![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2656457.png)
![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)


![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)





![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)